Teloxantrone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

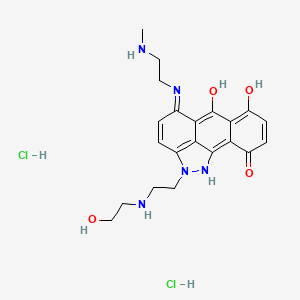

Le chlorhydrate de teloxantrone est le sel chlorhydrate d'un antibiotique antinéoplasique de la famille des anthrapyrazoles. Ce composé s'intercale dans l'ADN et interagit avec la topoisomérase II, inhibant ainsi la réplication et la réparation de l'ADN, ainsi que la synthèse de l'ARN et des protéines . Il est également connu sous le synonyme de chlorhydrate de moxantrazole et porte le nom de code CI-937 .

Méthodes De Préparation

La synthèse du chlorhydrate de teloxantrone implique la modification des chaînes latérales de base en C-5 et l'hydroxylation du cycle A . Les méthodes de production industrielle de ce composé ne sont pas décrites en détail dans la littérature disponible, mais elles impliquent généralement des techniques complexes de synthèse organique typiques des agents antinéoplasiques.

Analyse Des Réactions Chimiques

Le chlorhydrate de teloxantrone subit diverses réactions chimiques, notamment :

Oxydation et Réduction : Ces réactions sont cruciales dans la biotransformation du composé au sein des systèmes biologiques.

Réactions de Substitution : Les réactifs et conditions courants utilisés dans ces réactions incluent le glutathion et l'acide glucuronique, conduisant à la formation de conjugués de glutathion et d'un conjugué d'acide glucuronique.

Produits Principaux : Les principaux produits formés à partir de ces réactions sont les conjugués mentionnés ci-dessus, qui jouent un rôle dans l'activité pharmacologique du composé.

4. Applications de la Recherche Scientifique

Le chlorhydrate de teloxantrone a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

Le chlorhydrate de teloxantrone exerce ses effets en s'intercalant dans l'ADN et en inhibant la topoisomérase II . Cette inhibition empêche le déroulement et la réparation de l'ADN endommagé, ce qui conduit à la perturbation des processus de réplication et de transcription de l'ADN . Les cibles moléculaires impliquées comprennent l'ADN et la topoisomérase II, qui sont essentielles pour l'activité antinéoplasique du composé .

Applications De Recherche Scientifique

Scientific Research Applications

Teloxantrone hydrochloride has diverse applications across various fields:

- Chemistry: Utilized in studies involving DNA interactions and enzyme inhibition.

- Biology: Valuable in cellular biology research due to its ability to inhibit DNA synthesis.

- Medicine: Primarily employed in treating cancers such as leukemia, melanoma, and sarcoma.

- Pharmaceutical Industry: Significant in the development of new cancer therapeutics.

Cytotoxicity Studies

In vitro studies have demonstrated teloxantrone's cytotoxic effects across various cancer cell lines. The following table summarizes the IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| Human breast carcinoma | 0.1 - 45.2 |

| Head and neck squamous cell carcinoma | 0.1 - 45.2 |

| Leukemia | 0.1 - 45.2 |

| Chinese hamster ovary cells | 0.1 - 45.2 |

These results indicate that teloxantrone is effective at low concentrations, highlighting its potential as a chemotherapeutic agent.

Clinical Studies and Case Studies

Case Study: Colorectal Carcinoma

- A Phase II clinical trial assessed teloxantrone's effectiveness in patients with colorectal carcinoma. The study reported modest response rates, with some patients achieving partial remissions.

Case Study: Breast Cancer

- In another study focusing on breast cancer, teloxantrone was evaluated alongside other anthrapyrazole compounds. While it showed activity against breast cancer cells, the overall response rate was modest compared to established treatments.

Comparison with Other Anthrapyrazoles

Teloxantrone shares similarities with other compounds such as mitoxantrone and losoxantrone regarding mechanism and biological activity but varies in potency and side effects:

| Compound | Mechanism | Potency | Side Effects |

|---|---|---|---|

| Teloxantrone | DNA intercalation, Topo II inhibition | Moderate | Myelosuppression |

| Mitoxantrone | DNA intercalation | High | Myelosuppression, Mucositis |

| Losoxantrone | DNA intercalation | Very High | Less cardiotoxic than doxorubicin |

Mécanisme D'action

Teloxantrone hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This inhibition prevents the uncoiling and repair of damaged DNA, leading to the disruption of DNA replication and transcription processes . The molecular targets involved include DNA and topoisomerase II, which are critical for the compound’s antineoplastic activity .

Comparaison Avec Des Composés Similaires

Activité Biologique

Teloxantrone hydrochloride, also known as CI-937 or DUP 937, is an anthrapyrazole compound that has garnered attention for its potent antineoplastic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to intercalate into DNA and inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in cytotoxic effects on rapidly dividing cancer cells. The molecular formula of this compound is C21H29Cl2N5O5 with a molecular weight of 502.39 g/mol .

Mechanism of Action:

- DNA Intercalation: Teloxantrone inserts itself between DNA base pairs, distorting the DNA structure and hindering replication.

- Topoisomerase II Inhibition: By inhibiting this enzyme, teloxantrone prevents the necessary unwinding of DNA strands required for replication and transcription .

Biological Activity

Teloxantrone exhibits significant biological activity against various cancer cell lines. Its potency has been evaluated through numerous studies, highlighting its efficacy as a chemotherapeutic agent.

Cytotoxicity Studies

In vitro studies have demonstrated that teloxantrone has considerable cytotoxic effects across different cancer types. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for teloxantrone against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human breast carcinoma | 0.1 - 45.2 |

| Head and neck squamous cell carcinoma | 0.1 - 45.2 |

| Leukemia | 0.1 - 45.2 |

| Chinese hamster ovary cells | 0.1 - 45.2 |

These values indicate that teloxantrone is effective at low concentrations, making it a promising candidate for cancer treatment .

Clinical Studies

Teloxantrone has been the subject of several clinical trials assessing its efficacy in treating various cancers, including colorectal carcinoma and breast cancer.

Case Study: Colorectal Carcinoma

A Phase II clinical trial investigated the effectiveness of teloxantrone in patients with colorectal carcinoma. The study reported modest response rates, with some patients achieving partial remissions .

Case Study: Breast Cancer

In another study focusing on breast cancer, teloxantrone was evaluated alongside other anthrapyrazole compounds. Results indicated that while it showed activity against breast cancer cells, the overall response rate was modest compared to other established treatments .

Comparison with Other Anthrapyrazoles

Teloxantrone shares similarities with other anthrapyrazole compounds such as mitoxantrone and losoxantrone in terms of mechanism and biological activity. However, structural variations affect their potency and side effects:

| Compound | Mechanism | Potency | Side Effects |

|---|---|---|---|

| Teloxantrone | DNA intercalation, Topo II inhibition | Moderate | Myelosuppression |

| Mitoxantrone | DNA intercalation | High | Myelosuppression, Mucositis |

| Losoxantrone | DNA intercalation | Very High | Less cardiotoxic than doxorubicin |

Propriétés

Numéro CAS |

123830-79-5 |

|---|---|

Formule moléculaire |

C21H27Cl2N5O4 |

Poids moléculaire |

484.4 g/mol |

Nom IUPAC |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |

InChI |

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |

Clé InChI |

YPKURCRDOQMMLW-UHFFFAOYSA-N |

SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |

SMILES canonique |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |

Synonymes |

CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.